2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, and a trifluoromethoxyphenyl group, which is known for its electron-withdrawing properties.
Properties
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O4/c17-16(18,19)28-11-3-1-10(2-4-11)22-13(26)8-23-9-20-14-12(15(23)27)7-21-24(14)5-6-25/h1-4,7,9,25H,5-6,8H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONALBRMEMWAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1H-pyrazole-4-carbonitrile
Reacting 5-amino-1H-pyrazole-4-carbonitrile with ethyl acetoacetate in acetic acid under reflux yields 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one. Chlorination with phosphorus oxychloride (POCl₃) and trimethylamine (TMA) at 80–100°C produces the 4-chloro intermediate, critical for subsequent substitutions.
Key Reaction Conditions :
- Solvent: POCl₃ (neat) or dichloroethane.
- Temperature: 80–100°C, 4–6 hours.
- Yield: 75–85% after purification by recrystallization (ethanol/water).
Introduction of the 2-Hydroxyethyl Group at N1
The 2-hydroxyethyl substituent is introduced via nucleophilic displacement of the 4-chloro intermediate or direct alkylation.
Alkylation with 2-Bromoethanol
Treatment of 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine with 2-bromoethanol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60°C affords the N1-(2-hydroxyethyl) derivative.
Optimization Notes :
- Solvent : DMF enhances nucleophilicity but requires anhydrous conditions to prevent hydrolysis.
- Temperature : 60°C balances reaction rate and byproduct formation.
- Yield : 70–78% after column chromatography (silica gel, ethyl acetate/hexane).
Mitsunobu Reaction
Alternative routes employ the Mitsunobu reaction to install the hydroxyethyl group. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 1H-pyrazolo[3,4-d]pyrimidin-4-one reacts with ethylene glycol in tetrahydrofuran (THF) at 0°C to room temperature.
Advantages :
- Superior regioselectivity for N1 substitution.
- Mild conditions preserve sensitive functional groups.
Formation of the Acetamide Moiety at C5
The C5 acetamide group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling.
Nucleophilic Substitution with 4-(Trifluoromethoxy)aniline
Reacting 5-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one with 4-(trifluoromethoxy)aniline in ethanol/water (4:1) using potassium carbonate (K₂CO₃) and XPhosPdG2 catalyst under microwave irradiation (135°C, 40 minutes) yields the coupled product.
Key Data :
Amidation via Activated Esters
The acetamide linkage is alternatively formed by coupling 5-carboxylic acid derivatives with 4-(trifluoromethoxy)aniline. Activation with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) provides the target amide.
Conditions :
Optimization and Scale-Up Considerations
Solvent Selection
Protecting Group Strategy
The 2-hydroxyethyl group’s primary alcohol is protected as a tert-butyldimethylsilyl (TBS) ether during bromination or amidation steps, with deprotection using tetrabutylammonium fluoride (TBAF) in THF.
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:1 to 3:1) resolves intermediates.
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity final products.
Analytical Characterization
NMR Spectroscopy :
High-Resolution Mass Spectrometry (HRMS) :
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Challenges and Alternative Routes
- Regioselectivity in Alkylation : Competing N1 vs. N2 substitution necessitates careful control of stoichiometry and base strength.
- Trifluoromethoxy Group Stability : Harsh acidic/basic conditions may cleave the O-CF₃ bond; neutral pH and low temperatures are critical.
- Microwave-Assisted Synthesis : Reduces reaction times from 24 hours to 40 minutes for Suzuki couplings.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxo group in the pyrazolo[3,4-d]pyrimidine core can be reduced to form a hydroxyl group.
Substitution: The trifluoromethoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the oxo group can yield a secondary alcohol.
Scientific Research Applications
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its biological activity has been explored for potential therapeutic applications, including anticancer and antiviral properties
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Triazolopyrimidine: Another fused heterocyclic system with potential therapeutic applications.
Purine: A natural compound with a similar fused ring structure, known for its role in DNA and RNA.
Uniqueness
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxyphenyl group, which enhances its electron-withdrawing properties and potentially increases its biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine moiety linked to an acetamide group and a trifluoromethoxy-substituted phenyl ring. This unique combination of functional groups enhances its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H17F3N4O3 |
| Molecular Weight | 373.32 g/mol |
| CAS Number | 899971-53-0 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Pyrazolo[3,4-d]pyrimidines have been shown to effectively target hematopoietic progenitor kinase 1 (HPK1), which plays a crucial role in various signaling pathways associated with cancer cell proliferation and survival .
Inhibition of Kinases
Research indicates that compounds similar to this one exhibit significant inhibitory effects on kinases such as:
- HPK1 : Implicated in tumor growth and metastasis.
- VEGFR-2 : Involved in angiogenesis; inhibition can suppress tumor blood supply.
Anticancer Activity
Several studies have reported on the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- A study demonstrated that derivatives showed IC50 values ranging from 0.2 µM to 49.85 µM against various cancer cell lines such as A549 (lung cancer) and Hep-2 (laryngeal cancer) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-[1-(2-hydroxyethyl)-4-oxo-1H...acetamide | 0.28 | A549 |
| Similar pyrazolo derivatives | 0.74 | Hep-2 |
Case Studies
- Study on HPK1 Inhibition : A derivative of this compound was tested for its ability to inhibit HPK1, showing a promising reduction in tumor cell viability in vitro.
- VEGFR-2 Targeting : Another study highlighted the compound's capability to inhibit VEGFR-2 signaling pathways, leading to reduced angiogenesis in tumor models.
Structure-Activity Relationship (SAR)
The effectiveness of the compound can be partially explained by its structure:
- The hydroxyethyl group enhances solubility and bioavailability.
- The trifluoromethoxy group increases lipophilicity, facilitating better membrane penetration.
Q & A
Basic: What methodologies are recommended for optimizing the synthetic route of this compound?
Answer:
The synthesis of pyrazolo-pyrimidinone derivatives often involves condensation reactions between pyrazolo[3,4-d]pyrimidin-4-one intermediates and substituted acetamides. For example, reactions with N-aryl α-chloroacetamides under reflux in polar aprotic solvents (e.g., DMF) yield substituted acetamides. Key parameters include:
- Reagent stoichiometry : Maintaining a 1:1 molar ratio of the pyrazolo-pyrimidinone core to the α-chloroacetamide derivative to minimize side products.
- Temperature control : Reflux at 80–100°C for 8–12 hours to ensure complete substitution at the pyrimidinone nitrogen.
- Substituent positioning : Use NMR and X-ray crystallography to confirm regioselectivity, as the 5-position of the pyrimidinone ring is typically reactive due to electron-deficient character .
Basic: How can structural characterization be rigorously validated for this compound?
Answer:
A multi-technique approach is essential:
- X-ray crystallography : Resolve the 3D conformation of the pyrazolo-pyrimidinone core and acetamide side chain to confirm bond angles and substituent orientation (e.g., dihedral angles between the trifluoromethoxy phenyl group and the pyrimidinone ring) .
- NMR spectroscopy : Assign peaks using 2D methods (COSY, HSQC) to distinguish overlapping signals from the hydroxyethyl group and trifluoromethoxy phenyl moiety. For example, the hydroxyethyl proton (δ ~4.2 ppm) couples with adjacent CH₂ groups in HSQC .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₁₉H₁₈F₃N₅O₄) with <2 ppm error .
Advanced: What strategies address contradictions in reported biological activity data for pyrazolo-pyrimidinone derivatives?
Answer:
Discrepancies in activity (e.g., kinase inhibition vs. off-target effects) may arise from:
- Experimental variability : Standardize assay conditions (e.g., ATP concentration in kinase assays) to reduce false positives.
- Computational validation : Use molecular docking (AutoDock Vina) to compare binding poses across studies. For example, the trifluoromethoxy group’s orientation in the ATP-binding pocket may explain potency differences .
- Meta-analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends in IC₅₀ values under consistent pH/temperature conditions .
Advanced: How can researchers investigate the compound’s reactivity under physiological conditions?
Answer:
Design stability studies to simulate biological environments:
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS, focusing on cleavage of the acetamide bond or oxidation of the hydroxyethyl group .
- Serum stability : Add 10% fetal bovine serum (FBS) to assess protein binding and esterase-mediated hydrolysis. Compare half-life (t₁/₂) to unsubstituted analogs .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of trifluoromethoxy phenyl vapors.
- First aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced: How can AI-driven methods optimize reaction yields for this compound?
Answer:
Implement AI platforms (e.g., ICReDD’s reaction path search) to:
- Predict optimal conditions : Quantum chemical calculations (DFT) identify transition states for key steps (e.g., nucleophilic substitution at the pyrimidinone ring).
- Screen solvents : Machine learning models rank solvents by polarity and boiling point to maximize yield (e.g., DMF vs. acetonitrile) .
- Feedback loops : Integrate experimental HPLC purity data into Bayesian optimization algorithms for iterative refinement .
Basic: What analytical techniques quantify solubility and stability in aqueous media?
Answer:
- Dynamic light scattering (DLS) : Measure aggregation propensity in PBS (pH 7.4) at 25°C.
- UV-Vis spectroscopy : Determine solubility via absorbance calibration curves (λmax ~270 nm for the pyrimidinone chromophore).
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation products using UPLC-MS .
Advanced: How can researchers profile metabolites of this compound in vitro?
Answer:
- Liver microsome assays : Incubate with human hepatocytes (1 µM compound, NADPH cofactor) for 1–4 hours.
- LC-MS/MS analysis : Identify Phase I metabolites (e.g., hydroxylation at the hydroxyethyl group) and Phase II conjugates (e.g., glucuronidation). Compare fragmentation patterns to reference libraries .
Advanced: What green chemistry approaches reduce waste in synthesis?
Answer:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable alternative with similar polarity.
- Catalysis : Use CuI nanoparticles to accelerate condensation steps, reducing reaction time and energy consumption .
- Waste valorization : Recover trifluoromethoxy phenyl byproducts via column chromatography for reuse in other syntheses .
Basic: How to troubleshoot low yields in the final acetamide coupling step?
Answer:
Common issues and solutions:
- Impure intermediates : Purify the pyrazolo-pyrimidinone core via recrystallization (ethanol/water) before coupling.
- Moisture sensitivity : Use molecular sieves (3Å) in anhydrous DMF to prevent hydrolysis of the α-chloroacetamide.
- Catalyst optimization : Add 1–2 mol% DMAP to activate the carbonyl group for nucleophilic attack .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
